3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one
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Overview
Description
3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is an organic compound with a unique structure that includes a 4-methylphenyl group and an oxathiazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one typically involves the reaction of 4-methylphenyl derivatives with suitable reagents to form the oxathiazinone ring. One common method involves the use of Grignard reagents, which react with carbonyl compounds to yield the desired product . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain precise control over reaction conditions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often involving reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Common reagents used in these reactions include Grignard reagents, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions typically involve controlled temperatures, anhydrous solvents, and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols.
Scientific Research Applications
3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also participate in enzyme-catalyzed reactions, where it binds to active sites and alters enzyme activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylpropiophenone: Shares the 4-methylphenyl group but lacks the oxathiazinone ring.
3-Iodo-4-methylaniline: Contains a similar aromatic structure with different functional groups.
3-chloro-4-methylphenylboronic acid: Another compound with a 4-methylphenyl group but different reactivity due to the presence of boronic acid.
Uniqueness
3-(4-Methylphenyl)-5,6-dihydro-4H-1,4lambda~4~,2-oxathiazin-4-one is unique due to its oxathiazinone ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
90853-65-9 |
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Molecular Formula |
C10H11NO2S |
Molecular Weight |
209.27 g/mol |
IUPAC Name |
3-(4-methylphenyl)-5,6-dihydro-1,4,2-oxathiazine 4-oxide |
InChI |
InChI=1S/C10H11NO2S/c1-8-2-4-9(5-3-8)10-11-13-6-7-14(10)12/h2-5H,6-7H2,1H3 |
InChI Key |
PDVWOYXZLINUKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOCCS2=O |
Origin of Product |
United States |
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